

# Lamivudine salicylate CAS number and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lamivudine salicylate*

Cat. No.: *B7908371*

[Get Quote](#)

## A Technical Guide to Lamivudine Salicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and analysis of **lamivudine salicylate**, a key active pharmaceutical ingredient (API) intermediate.

## Chemical Identity and Properties

**Lamivudine salicylate** is the salicylate salt of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI). The salt formation aids in the purification and isolation of the lamivudine diastereomer.[\[1\]](#)[\[2\]](#)

## Chemical Structure

Below is the chemical structure of **lamivudine salicylate**, which consists of the lamivudine molecule and a salicylic acid counter-ion.

Caption: Chemical Structure of **Lamivudine Salicylate**

## Physicochemical and Pharmacokinetic Properties

The key quantitative data for **lamivudine salicylate** and the active moiety, lamivudine, are summarized in the tables below for easy reference and comparison.

| Identifier                                        | Value                                     | Reference                                                    |
|---------------------------------------------------|-------------------------------------------|--------------------------------------------------------------|
| CAS Number                                        | 173522-96-8                               | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>  |
| Molecular Formula                                 | C15H17N3O6S                               | <a href="#">[4]</a>                                          |
| Molecular Weight                                  | 367.38 g/mol                              | <a href="#">[4]</a> <a href="#">[5]</a>                      |
| Appearance                                        | White to off-white or light yellow powder | <a href="#">[6]</a> <a href="#">[7]</a>                      |
| Melting Point                                     | 138-143 °C                                | <a href="#">[6]</a>                                          |
| Assay Purity                                      | ≥99.00%                                   | <a href="#">[6]</a>                                          |
| Pharmacokinetic Parameter (Lamivudine)            | Value (in Adults)                         | Reference                                                    |
| Bioavailability                                   | Approximately 82%                         | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Time to Maximum Concentration (T <sub>max</sub> ) | 0.5 - 1.5 hours                           | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Plasma Half-life                                  | 5 - 7 hours                               | <a href="#">[11]</a>                                         |
| Intracellular Half-life (HIV-infected cells)      | Up to 15.5 hours                          | <a href="#">[8]</a>                                          |
| Intracellular Half-life (HBV-infected cells)      | Up to 19 hours                            | <a href="#">[8]</a>                                          |

## Mechanism of Action

Lamivudine is an analogue of cytidine and functions as a nucleoside reverse transcriptase inhibitor (NRTI).[\[11\]](#) It is effective against both Human Immunodeficiency Virus (HIV) types 1 and 2, as well as Hepatitis B Virus (HBV).[\[3\]](#)[\[12\]](#)[\[11\]](#)[\[13\]](#) The mechanism involves intracellular phosphorylation to its active triphosphate metabolite, which then competitively inhibits the viral reverse transcriptase and is incorporated into the viral DNA, leading to chain termination.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[14\]](#)

## Signaling Pathway of Lamivudine Activation and Action

The following diagram illustrates the intracellular conversion of lamivudine to its active form and its subsequent inhibitory effect on viral DNA synthesis.



[Click to download full resolution via product page](#)

Caption: Intracellular activation of lamivudine and inhibition of reverse transcriptase.

## Synthesis and Experimental Protocols

The synthesis of lamivudine often involves the use of a chiral auxiliary, such as L-menthol, to achieve the desired diastereoselectivity.<sup>[1]</sup> **Lamivudine salicylate** is formed as an intermediate to facilitate the purification and isolation of the correct stereoisomer.<sup>[1]</sup>

## General Synthesis Workflow

The following diagram outlines a high-level workflow for the synthesis of lamivudine, including the formation and subsequent conversion of the salicylate salt.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the diastereoselective synthesis of lamivudine.

# Experimental Protocol: Conversion of Lamivudine Salicylate to Lamivudine

This protocol is based on a patented method for preparing lamivudine from its salicylate salt.  
[15]

Objective: To obtain pure lamivudine free base from **lamivudine salicylate**.

Materials:

- **Lamivudine salicylate** (38.5 g, 0.1 mol)
- Absolute ethanol (320 ml)
- Triethylamine (15.15 g, 0.15 mol)
- Ethyl acetate (300 ml for extraction, 100 ml for washing)

Procedure:

- Combine **lamivudine salicylate**, absolute ethanol, and triethylamine in a suitable reaction vessel.
- Heat the mixture to 50 °C.
- Maintain the reaction at 50 °C for 1 hour to ensure complete recrystallization.
- Distill off the solvent under reduced pressure.
- Add 300 ml of ethyl acetate to the residue.
- Cool the mixture to 10 °C and stir for 1 hour.
- Filter the resulting solid.
- Wash the collected solid twice with 100 ml of ethyl acetate.
- Dry the product to yield pure lamivudine as a white powder.

# Experimental Protocol: Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the analysis of lamivudine and related substances, which can be adapted for **lamivudine salicylate**.[\[16\]](#)

**Objective:** To determine the purity and quantify related substances of lamivudine API.

**Chromatographic Conditions:**

- Column: Inertsil BDS 3V C18 (5 $\mu$ m, 150mm  $\times$  4.6mm) or equivalent.
- Mobile Phase: A mixture of 0.01M 1-octane sulfonic acid and methanol (50:50 v/v), with the pH adjusted to 2.6.
- Flow Rate: 1.0 ml/min.
- Detector: UV detector.
- Run Time: 15 minutes.

**Standard and Sample Preparation:**

- Diluent: A suitable mixture, often the mobile phase itself.
- Standard Solution: Prepare a standard solution of known concentration of USP Lamivudine Reference Standard in the diluent.
- Sample Solution: Prepare a sample solution of **lamivudine salicylate** in the diluent to achieve a similar concentration to the standard solution.

**Procedure:**

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas.

- Calculate the percentage purity or the amount of related substances based on the peak areas relative to the standard. The use of a Relative Response Factor (RRF) is necessary for accurate quantification of impurities.[\[16\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN101544632B - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]
- 2. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Lamivudine Salicylate CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. biochembest.com [biochembest.com]
- 8. indiangenericmedicines.com [indiangenericmedicines.com]
- 9. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lamivudine - Wikipedia [en.wikipedia.org]
- 12. Lamivudine salicylate | CAS#:173522-96-8 | Chemsoc [chemsoc.com]
- 13. Lamivudine | CAS#:134678-17-4 | Chemsoc [chemsoc.com]
- 14. bocsci.com [bocsci.com]
- 15. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Lamivudine salicylate CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7908371#lamivudine-salicylate-cas-number-and-chemical-structure\]](https://www.benchchem.com/product/b7908371#lamivudine-salicylate-cas-number-and-chemical-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)